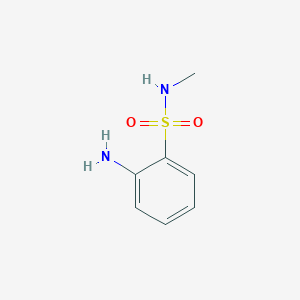

2-amino-N-methylbenzenesulfonamide

概要

説明

DPC 961は、主にHIV感染症の治療を目的とした逆転写酵素阻害剤として開発された化学化合物です . 生物薬剤学的分類システムでは、高い透過性と低い水溶性を有する化合物に分類されます . この化合物は、抗ウイルス療法における可能性について広く研究されています。

準備方法

合成経路と反応条件

DPC 961の合成は、いくつかのステップで構成されます。

縮合: プロセスは、2’-アミノ-5’-クロロ-2,2,2-トリフルオロアセトフェノンとトリメチルシリルイソシアネートをジメチルアミノピリジンの存在下で縮合させることから始まります。 この反応により、キナゾリン誘導体が生成されます。

脱シリル化: 次に、キナゾリン誘導体をテトラブチルアンモニウムフルオリドを用いて脱シリル化します。

脱水: キナゾリン誘導体中の第三級アルコールは、沸騰トルエン中で分子篩を用いて脱水し、イミンを生成します。

付加: リチウムシクロプロピルアセチリドを、三フッ化ホウ素エーテル錯体の存在下でイミンに付加し、ラセミ体の付加体を生成します。

工業生産方法

工業的な環境では、DPC 961の生産は、トルエン/ヘプタンからの結晶化、続いてメタノールからの再結晶化を含みます。 この化合物は、複数の溶媒和形で存在し、無水形が最も安定しています .

化学反応の分析

反応の種類

DPC 961は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、様々な酸化された誘導体を生成することができます。

還元: 水素化アルミニウムリチウムなどの還元剤を使用する還元反応は、DPC 961を異なる還元された形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムは、頻繁に使用される還元剤です。

主な生成物

科学研究への応用

DPC 961は、様々な分野における応用について広く研究されています。

化学: 逆転写酵素阻害剤とそのメカニズムを研究するためのモデル化合物として役立ちます。

生物学: この化合物は、HIV複製に関与する生物学的経路を理解するための研究に使用されます。

医学: DPC 961は、特にHIV感染症の治療における抗ウイルス薬としての可能性について調査されています。

科学的研究の応用

Pharmaceutical Applications

1. Antibacterial Activity

2-Amino-N-methylbenzenesulfonamide has been extensively studied for its antibacterial properties. The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, allowing it to inhibit bacterial growth effectively. It has shown significant activity against various pathogens, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Research indicates that derivatives of this compound can also exhibit anti-inflammatory properties, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in bacterial folate metabolism. Studies have utilized molecular docking techniques to evaluate binding affinities with target enzymes, providing insights into its mechanism of action as a lead compound for drug development.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antibacterial Evaluation | Compounds synthesized from this compound exhibited significant antibacterial activity against S. aureus and E. coli. |

| Enzyme Interaction Studies | The compound's binding affinity with enzymes involved in bacterial folate metabolism was assessed using molecular docking, indicating potential for drug development. |

| Anti-tumor Activity | In vitro studies demonstrated that derivatives could inhibit the growth of cancer cell lines, suggesting anticancer properties through kinase inhibition. |

作用機序

DPC 961は、HIVの複製に不可欠な逆転写酵素を阻害することで、その効果を発揮します。 この化合物は、酵素の活性部位に結合することで、ウイルスRNAからDNAへの変換を阻害し、複製プロセスを阻害します。 このメカニズムには、ウイルスのライフサイクルに不可欠な特定の分子標的と経路が含まれています .

類似の化合物との比較

類似の化合物

DPC 083: 同様の特性を持つ別の逆転写酵素阻害剤。

エファビレンツ: HIV治療に使用されるよく知られた逆転写酵素阻害剤。

ネビラピン: 同じクラスの別の化合物で、同様の治療目的で使用されます.

独自性

DPC 961は、高い透過性と低い水溶性により、生体利用率と溶解挙動に影響を与えるため、独自性があります。 複数の溶媒和形で存在する能力も、他の類似の化合物とは異なる点です .

類似化合物との比較

Similar Compounds

DPC 083: Another reverse transcriptase inhibitor with similar properties.

Efavirenz: A well-known reverse transcriptase inhibitor used in HIV treatment.

Nevirapine: Another compound in the same class, used for similar therapeutic purposes.

Uniqueness

DPC 961 is unique due to its high permeability and low aqueous solubility, which affect its bioavailability and dissolution behavior. Its ability to exist in multiple solvated forms also distinguishes it from other similar compounds .

生物活性

2-Amino-N-methylbenzenesulfonamide, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- Functional Groups : Contains an amino group and a methyl group attached to the nitrogen atom, contributing to its unique reactivity and biological activity.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains by inhibiting folic acid synthesis, a mechanism common among sulfonamides .

- Anticancer Properties : Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer applications .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is associated with cancer progression .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : By mimicking para-aminobenzoic acid (PABA), it competes with bacterial enzymes necessary for folate synthesis, leading to bacterial growth inhibition.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by inhibiting pathways that promote cell survival and proliferation. For instance, in studies involving MDA-MB-231 breast cancer cells, significant apoptosis induction was observed .

Antimicrobial Activity

A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results underscore the potential of this compound as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells. The following data illustrates the impact on cell viability:

| Treatment (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 0 |

| 10 | 75 | 5 |

| 20 | 50 | 15 |

| 50 | 25 | 40 |

The increase in apoptosis rate correlates with the concentration of the compound, indicating a dose-dependent effect on cancer cell viability .

特性

IUPAC Name |

2-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZSHJJNNLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360623 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-77-0 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。